({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile
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Overview
Description
({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile is not well understood. However, studies have suggested that it may interact with specific enzymes or receptors in the body, leading to its observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile is its stability and ease of synthesis. It can be synthesized in large quantities and has a long shelf life, making it a cost-effective compound for use in lab experiments. However, its mechanism of action is not well understood, and further studies are needed to fully explore its potential applications.
Future Directions
There are numerous potential future directions for the research on ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile. Some of the possible areas of study include its use as a catalyst in organic synthesis, its potential applications in drug discovery, and its use as a biosensor for the detection of specific molecules. Further research is needed to fully explore the potential of this compound and its various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research. Its ease of synthesis, stability, and potential applications in various fields make it a valuable compound for further study. While its mechanism of action is not well understood, its observed biochemical and physiological effects make it a potential candidate for the development of new treatments for various diseases. Future research is needed to fully explore the potential of this compound and its various applications.
Synthesis Methods
The synthesis of ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile involves the reaction between 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with chloroacetonitrile to obtain the final compound. This method has been optimized through various studies to improve the yield and purity of the product.
Scientific Research Applications
({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile has been studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand in coordination chemistry. It has been found to form stable complexes with various metal ions, making it a promising candidate for the development of new catalysts and materials.
properties
IUPAC Name |
2-[[5-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-5-6-19-11-14-10(16-17-11)15-13-7-8-3-1-2-4-9(8)18/h1-4,7,18H,6H2,(H2,14,15,16,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBPCWFONCLNSV-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=NN2)SCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=NN2)SCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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